molecular formula C19H20N2O4 B4737489 4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4737489
M. Wt: 340.4 g/mol
InChI Key: YMFXMHGTNZZVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been widely studied for its potential application in scientific research. This compound is commonly referred to as "MBQ" and is known to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MBQ is not fully understood, but studies have suggested that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a role in cell proliferation and survival, and inhibiting it may lead to cell death.
Biochemical and Physiological Effects:
MBQ has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. MBQ has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using MBQ in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose used in experiments. However, one limitation is that MBQ is not water-soluble, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on MBQ. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in treating different types of cancer. MBQ's neuroprotective effects also warrant further investigation, particularly in relation to neurodegenerative diseases. Additionally, research is needed to explore the potential of MBQ in other areas, such as inflammation and autoimmune diseases.
In conclusion, MBQ is a promising compound that has been widely studied for its potential application in scientific research. Its anti-cancer and neuroprotective effects make it a promising candidate for further research, and its high purity and stability make it a valuable tool in lab experiments. With further research, MBQ may have a range of applications in treating and preventing diseases.

Scientific Research Applications

MBQ has been studied for its potential application in a range of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that MBQ has anti-proliferative effects on cancer cells, making it a promising candidate for further research. MBQ has also been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[2-(4-methoxyphenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-17(25-14-10-8-13(24-2)9-11-14)19(23)21-12-18(22)20-15-6-4-5-7-16(15)21/h4-11,17H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXMHGTNZZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

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